

Technical Guide: N-butyldodecan-1-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-butyldodecan-1-amine**

Cat. No.: **B15380497**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **N-butyldodecan-1-amine**, detailed experimental protocols for its molecular weight determination, and a discussion of its potential biological context.

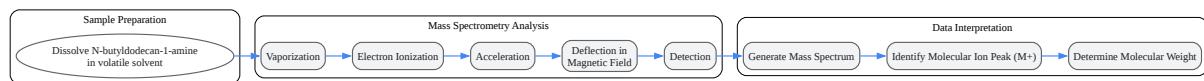
Core Quantitative Data

The fundamental physicochemical properties of **N-butyldodecan-1-amine** are summarized in the table below.

Property	Value	Reference
Molecular Weight	241.463 g/mol	[1]
Molecular Formula	C ₁₆ H ₃₅ N	[1]
CAS Number	22014-95-5	[1]

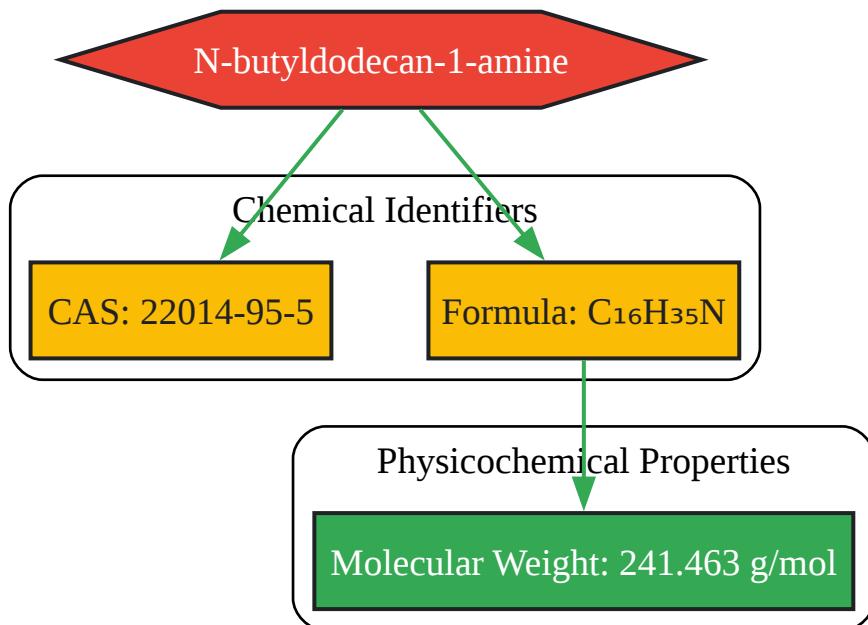
Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry


The accurate determination of the molecular weight of **N-butyldodecan-1-amine** can be achieved using mass spectrometry. This technique ionizes molecules and then separates them based on their mass-to-charge ratio.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: A dilute solution of **N-butyldodecan-1-amine** is prepared in a volatile organic solvent, such as methanol or dichloromethane.
- Introduction of the Sample: The sample solution is injected into the mass spectrometer, where it is vaporized in a high-vacuum environment.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the ejection of an electron from the molecule and the formation of a positively charged molecular ion (M^+).
- Acceleration: The positively charged ions are then accelerated by an electric field.
- Deflection: The accelerated ions travel through a magnetic field, which deflects them according to their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ions.
- Detection: A detector measures the abundance of ions at each m/z value.
- Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion, which directly provides the molecular weight of the compound.


Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the experimental determination of the molecular weight of **N-butyldodecan-1-amine** and the conceptual relationship of its chemical identity.

[Click to download full resolution via product page](#)

Experimental workflow for molecular weight determination.

[Click to download full resolution via product page](#)

Relationship between chemical identifiers and properties.

Biological Context and Potential Applications

N-butyldodecan-1-amine, as a long-chain aliphatic secondary amine, is not typically associated with specific signaling pathways in the same manner as complex biomolecules. However, its structural characteristics suggest potential relevance in several areas of research and development:

- **Membrane Interactions:** The long dodecyl chain imparts significant lipophilicity to the molecule. This suggests a potential for interaction with cell membranes and other lipidic structures. Such interactions could be explored in the context of drug delivery systems or as a modulator of membrane protein function.
- **Antimicrobial Activity:** Long-chain amines and their derivatives have been investigated for their antimicrobial properties. The lipophilic tail can facilitate insertion into bacterial cell membranes, disrupting their integrity and leading to cell death.

- **Surfactant Properties:** The amphiphilic nature of **N-butyldodecan-1-amine**, with a polar amine head and a nonpolar alkyl tail, gives it surfactant properties. This could be relevant in various formulations and as an emulsifying agent.
- **Chemical Synthesis:** In a broader chemical context, it can serve as a building block for the synthesis of more complex molecules with potential biological activities, such as quaternary ammonium compounds or other functionalized amines.

Further research is required to elucidate any specific biological roles or therapeutic applications of **N-butyldodecan-1-amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Technical Guide: N-butyldodecan-1-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15380497#n-butyldodecan-1-amine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com